Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The compound's structure includes an amino group, a carboxylic acid group, and a phenolic hydroxyl group, making it a versatile building block in the development of biologically active peptides.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is commercially available from chemical suppliers and is often used in research laboratories for peptide synthesis and related applications.
Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid falls under the category of amino acids and derivatives. It is classified as a non-natural amino acid due to its specific structural modifications, which enhance its utility in peptide chemistry.
The synthesis of Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid typically involves several key steps:
The automated solid-phase peptide synthesis (SPPS) method is commonly employed for synthesizing this compound, allowing for efficient and high-throughput production of peptides containing Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid as a building block .
The molecular formula of Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid is , with a molecular weight of approximately 403.427 g/mol. The compound features:
Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid can participate in various chemical reactions:
These reactions are essential for constructing diverse peptide libraries and studying structure-function relationships in medicinal chemistry .
The mechanism of action for Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid primarily involves its incorporation into peptides that may exhibit biological activity. Once incorporated into a peptide chain:
Research indicates that such modifications can significantly enhance the pharmacological properties of peptides .
While specific physical property data for Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid may vary based on purity and form, general observations include:
Key chemical properties include:
Relevant data from safety data sheets indicate that handling should be done with care due to potential irritants when exposed to skin or eyes .
Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid finds applications in various scientific fields:
The stereoselective construction of β³-amino acids with (R)-configuration represents a significant synthetic challenge due to the requirement for precise chirality control at the β-carbon position. Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid exemplifies this class of non-proteinogenic amino acids, where the (R)-stereochemistry is essential for biological recognition and function in peptide-based therapeutics. Modern synthetic approaches employ asymmetric catalysis and chiral resolution techniques to achieve high enantiomeric purity (>98% ee), which is critical for maintaining pharmacological specificity in downstream applications [2].
A cornerstone patent (WO2004043905A1) details a multi-step enantioselective route beginning with trans-cinnamic acid derivatives. The synthesis features an asymmetric epoxidation catalyzed by Jacobsen's chiral salen complexes, followed by regioselective aminolysis with ammonia. This yields a key β-amino alcohol intermediate that undergoes oxidative cleavage to form the target β³-amino acid scaffold. The (R)-configuration is preserved through meticulous control of reaction parameters, including sub-zero temperatures (-20°C) and anhydrous conditions to prevent racemization [3]. Alternative pathways exploit chiral auxiliaries such as (R)-2-phenylglycinol, which induce diastereoselective alkylation of β-keto esters. Subsequent hydrolysis liberates the enantiomerically enriched β³-amino acid with reported ee values exceeding 95%. The synthetic hurdles remain significant – scale-up challenges include epimerization risks during carboxyl activation and the need for chromatography-free crystallization protocols to maintain stereochemical integrity in industrial production [2] [3].
Table 1: Enantioselective Synthesis Methods for (R)-β³-Amino Acids
| Method | Chiral Control Element | Key Intermediate | Enantiomeric Excess | Scale-Up Challenges |
|---|---|---|---|---|
| Asymmetric Epoxidation | Jacobsen's Mn(III)-salen catalyst | Epoxycinnamate | >98% ee | Catalyst loading cost |
| Chiral Auxiliary Approach | (R)-2-Phenylglycinol | β-Keto ester adduct | 92-95% ee | Auxiliary removal efficiency |
| Enzymatic Resolution | Lipase B (Candida antarctica) | Racemic N-acetyl precursor | 99% ee (R-isomer) | Substrate solubility limitations |
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the protecting group of choice for incorporating β³-amino acids into solid-phase peptide synthesis (SPPS) protocols. Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid exemplifies optimized protection chemistry, where the Fmoc moiety provides orthogonal protection compatible with acid-labile linkers and side-chain protecting groups. The Fmoc group's stability under acidic conditions and its selective removal under mild basic conditions (20% piperidine in DMF) enable iterative coupling cycles without premature deprotection [1] [5].
Characteristically, the Fmoc-protected derivative displays a distinct melting point (158-160°C) and specific optical rotation ([α]D²⁵ = +29 ± 2° in DMF), serving as quality control markers for synthetic batches. Storage at 0-8°C preserves its integrity, preventing Fmoc degradation and racemization during long-term storage. In SPPS workflows, this building block demonstrates exceptional compatibility with automated synthesizers, particularly in constructing neuroactive peptides targeting serotonin receptors. Its phenolic hydroxyl group typically requires protection as tert-butyldimethylsilyl ether during chain assembly to prevent O-acylation side reactions. Post-cleavage, the silyl group is removed under mild fluoride conditions (TBAF in THF) without epimerizing the chiral center [1] [4] [5].
Biocatalytic methodologies offer sustainable routes to introduce the meta-hydroxyphenyl moiety while preserving chiral integrity. Enzymatic hydroxylation represents a key strategy, where phenylalanine ammonia-lyase (PAL) variants catalyze the direct amination of 3-hydroxycinnamic acid to yield the corresponding β-amino acid precursor. However, this approach faces limitations in stereocontrol, prompting the development of engineered transaminases that convert 3-hydroxyphenylpyruvate to the (R)-β-amino acid with reported enantioselectivities >99% ee [2].
Recent advances employ ketoreductase-lipase cascades for dynamic kinetic resolution. In this system, a racemic β-keto ester undergoes asymmetric reduction using KRED-101 from Codexis, producing a chiral alcohol with 97% de. Lipase PS (Burkholderia cepacia) then selectively acylates the (S)-isomer, leaving the desired (R)-alcohol for oxidation to the target acid. This methodology achieves atom economy exceeding 80% while operating under aqueous conditions at ambient temperature. Computational studies reveal that the meta-hydroxy group's orientation facilitates substrate binding in the enzyme's hydrophobic pocket through π-stacking interactions, explaining the enhanced enantioselectivity compared to ortho- or para-hydroxylated analogs .
Table 2: Biocatalytic Systems for Hydroxyphenyl Functionalization
| Biocatalyst | Reaction Type | Substrate | Enantioselectivity | Productivity (g/L/h) |
|---|---|---|---|---|
| PAL mutant (Rhodotorula glutinis) | β-Amination | 3-Hydroxycinnamic acid | 88% ee (R) | 0.45 |
| ATA-117 (Arthrobacter sp.) | Transamination | 3-Hydroxyphenylpyruvate | >99% ee (R) | 1.2 |
| KRED-101/Lipase PS cascade | Dynamic kinetic resolution | β-Keto ester | 97% de | 3.8 |
Incorporating Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid into peptide chains presents distinct coupling challenges due to the steric encumbrance of the β³-architecture and potential phenolic interference. Extensive optimization studies reveal that coupling yields drop below 85% when standard DIC/HOBt activation is employed. Advanced activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-hydroxy-7-azabenzotriazole) significantly improve efficiency to 95-98% by forming sterically unhindered active esters [1] [4].
Solvent engineering plays a crucial role – mixtures of DMF and NMP (3:1 v/v) with 0.1 M additive DMAP (4-dimethylaminopyridine) prevent aggregation of β-amino acid-containing segments. Microwave-assisted coupling at 45°C for 10 minutes further enhances reaction kinetics without inducing epimerization, as confirmed by chiral HPLC analysis. Comparative studies with ortho-hydroxylated analogs (Fmoc-D-β-Phe(2-OH)-OH) demonstrate that the meta-hydroxy isomer exhibits 30% faster coupling rates due to reduced intramolecular H-bonding, which otherwise sequesters the carboxylate oxygen in the ortho isomer [4] [5]. For sequences containing multiple consecutive β³-residues, double coupling protocols with 3-fold excess of activated amino acid are essential to achieve >99% incorporation efficiency. Real-time monitoring via conductimetric sensors detects incomplete couplings, triggering automated recoupling sequences in advanced SPPS systems.
Table 3: Coupling Efficiency Optimization Parameters
| Activation System | Solvent System | Temperature | Coupling Yield | Racemization (%) |
|---|---|---|---|---|
| DIC/HOBt | DMF | 25°C | 82-85% | 1.8 |
| HATU/HOAt | DMF/NMP (3:1) | 25°C | 94-96% | 0.9 |
| HATU/HOAt/DMAP | DMF/NMP (3:1) + 0.1M DMAP | 45°C (microwave) | 98-99% | <0.5 |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: